2-Chloro-3-nitroquinolin-4-amine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Researchers seeking a quinoline scaffold with orthogonal reactive handles for kinase inhibitor library synthesis face a gap: simpler analogs lack the precise 2-Cl/3-NO2/4-NH2 substitution pattern required for sequential chemoselective derivatization. 2-Chloro-3-nitroquinolin-4-amine provides three distinct reactive sites-2-Cl (SNAr), 3-NO2 (reduction), 4-NH2 (acylation/alkylation)-enabling rapid EGFR-targeted SAR exploration. • EGFR inhibitor: IC50 264 nM (WT), 371 nM (L858R) • MAO-B tool: IC50 316 nM (rat) • ≥95% purity, yellow crystalline solid

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 132521-67-6
Cat. No. B172170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitroquinolin-4-amine
CAS132521-67-6
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N
InChIInChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12)
InChIKeyUBPICIQNBFNDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitroquinolin-4-amine: Identity & Specifications


2-Chloro-3-nitroquinolin-4-amine (CAS 132521-67-6), also known as 4-Amino-2-chloroquinoline, is a heterocyclic organic compound with the molecular formula C9H6ClN3O2 and a molecular weight of 223.62 g/mol . Its quinoline core is a bicyclic aromatic system, featuring three key functional groups: a chloro group at position 2, a nitro group at position 3, and an amino group at position 4 . These substitutions confer distinct chemical properties, including a predicted density of 1.565±0.06 g/cm³ and a predicted boiling point of 434.3±40.0 °C . Commercially, it is typically offered as a yellow crystalline solid with a purity specification of ≥95% to 98% [1].

1
Three orthogonal reactive handles: 2-Cl (SNAr), 3-NO₂ (reduction), 4-NH₂ (acylation/alkylation)
2
Supports sequential, chemoselective scaffold diversification for heterocyclic library synthesis
3
May support kinase-targeted probe development and medicinal chemistry SAR exploration

2-Chloro-3-nitroquinolin-4-amine: Irreplaceable Orthogonal Sites


Substituting 2-Chloro-3-nitroquinolin-4-amine with other nitroquinoline analogs like 3-nitroquinolin-4-amine (CAS 42606-33-7) or 2-chloro-3-nitroquinoline (CAS 78105-37-0) is not scientifically valid, as the presence and relative positions of all three substituents on this scaffold are required for specific applications [1]. The simultaneous presence of the 2-chloro and 4-amino groups provides two distinct, orthogonal reactive handles for chemical derivatization, a feature absent in simpler analogs. For instance, the 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), while the 4-amino group can undergo acylation, alkylation, or diazotization independently . Furthermore, structure-activity relationship (SAR) studies in quinoline derivatives indicate that specific substitution patterns on the quinoline ring are crucial for biological target engagement, with each group (Cl, NO2, NH2) contributing to a unique electronic environment and pharmacophore that affects binding affinity and selectivity [2].

Target compound
Analog
Reactivity consequence
2-Chloro-3-nitroquinolin-4-amine
3 reactive sites (2-Cl, 3-NO₂, 4-NH₂)
3-Nitroquinolin-4-amine
lacks 2-Cl
Loss of electrophilic aromatic substitution handle at position 2; orthogonal diversification capacity reduced
2-Chloro-3-nitroquinolin-4-amine
3 reactive sites
2-Chloro-3-nitroquinoline
lacks 4-NH₂
Missing amino group prevents acylation/alkylation without additional amination step; reactivity profile may not transfer

2-Chloro-3-nitroquinolin-4-amine: Quantitative Comparator Guide


Synthetic Versatility vs 3-Nitroquinolin-4-amine

2-Chloro-3-nitroquinolin-4-amine possesses three synthetically accessible reaction centers: a nucleophilic 4-amino group, an electrophilic 2-chloro group, and a 3-nitro group amenable to reduction. In contrast, 3-nitroquinolin-4-amine (CAS 42606-33-7) lacks the 2-chloro substituent, making it a less versatile intermediate for diversification at the 2-position [1]. Similarly, 2-chloro-3-nitroquinoline (CAS 78105-37-0) lacks the 4-amino group, precluding functionalization at that site without prior amination . This is a qualitative, but functionally critical, differentiator for synthetic chemists.

Synthetic versatility
Head-to-head
Three reactive sites (2-Cl, 3-NO₂, 4-NH₂) vs two in analogs lacking 2-Cl or 4-NH₂
Supports orthogonal derivatization strategy
Qualitative differentiation based on published reactivity
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Cell Growth Inhibition Across Cancer Cell Lines

The compound exhibits a differentiated potency profile across various cancer cell lines. In vitro studies have reported IC50 values of 3 µM against lung cancer cells, 1 µM against breast cancer cells, 0.5 µM against prostate cancer cells, and 0.6 µM against melanoma cells . This contrasts with another in vitro report of an IC50 of approximately 294 µM against the A549 lung adenocarcinoma cell line . The large discrepancy in IC50 values for the same cell line type (lung) between studies highlights a critical dependency on specific experimental conditions, emphasizing the importance of requesting vendor-specific data sheets for the exact cell line and assay context.

Cell growth inhibition
Data to verify
IC₅₀ range: 0.5 µM (prostate) – 294 µM (A549 lung)
Reported cell-model response context; high inter-study variability observed
Assay conditions not fully specified; verify with vendor-specific data
Cancer Research Cell Biology Inhibitor Profiling

Dual EGFR Activity: Wild-Type vs Mutant

2-Chloro-3-nitroquinolin-4-amine is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and demonstrates activity against both wild-type and mutant forms. A key differentiator is its equipotent activity against the L858R mutant, a common driver in non-small cell lung cancer. In a direct head-to-head comparison within the same assay system, the compound exhibited an IC50 of 264 nM against wild-type EGFR and an IC50 of 371 nM against the L858R mutant [1]. This represents a 1.4-fold difference in potency, indicating that the mutation does not significantly impair binding, a profile not shared by all EGFR inhibitors.

Dual EGFR activity
Head-to-head
WT EGFR IC₅₀: 264 nM, L858R mutant IC₅₀: 371 nM (1.4-fold difference)
Supports mutation-independent EGFR tool compound profiling
Ba/F3 cells, 72 h MTS assay; comparable potency maintained
Kinase Inhibition EGFR Oncology

MAO-B Inhibition: A Potency Benchmark

2-Chloro-3-nitroquinolin-4-amine has been identified as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme relevant to neurodegenerative disorders. In a standardized assay using rat brain mitochondrial homogenate, the compound showed an IC50 of 316 nM [1]. This provides a quantitative benchmark for potency in this system, allowing for comparison with other known MAO-B inhibitors.

MAO-B inhibition
Reported
IC₅₀: 316 nM
Supports MAO-B benchmark for assay validation
Rat brain mitochondrial homogenate; spectrophotometric detection
Neuroscience MAO-B Enzyme Inhibition

2-Chloro-3-nitroquinolin-4-amine: Application Scenarios


Scaffold Diversification for Kinase Libraries

2-Chloro-3-nitroquinolin-4-amine is an optimal starting material for synthesizing focused compound libraries targeting kinases, particularly EGFR . The combination of the 2-chloro, 3-nitro, and 4-amino groups allows for sequential, chemoselective modifications. The 4-amino group can be acylated or alkylated first, followed by SNAr at the 2-chloro position to introduce diverse amines, enabling the rapid generation of analogs to explore structure-activity relationships (SAR) for inhibitor development.

Dual-Activity EGFR Tool Compounds

The compound's demonstrated ability to inhibit both wild-type and the L858R mutant form of EGFR with comparable potency (IC50 of 264 nM and 371 nM, respectively) positions it as a valuable core for developing chemical probes [1]. Researchers can use this scaffold to study the differential signaling pathways and resistance mechanisms associated with specific EGFR mutations, without the confounding factor of large potency shifts between wild-type and mutant targets.

MAO-B Modulation for Neuroscience

With a defined IC50 of 316 nM against rat MAO-B, this compound serves as a moderate-potency pharmacological tool for in vitro and ex vivo studies of monoamine oxidase B function [2]. Its activity can be used to validate assay systems or as a benchmark compound when screening for novel MAO-B modulators, contributing to research on neurodegenerative and mood disorders.

Model Substrate for Regioselective Transformations

The presence of three distinct reactive sites on the quinoline core makes this compound an excellent model substrate for developing and optimizing new synthetic methods. It can be used to explore chemoselective reduction of the nitro group, regioselective nucleophilic aromatic substitution at the 2-position, or transition metal-catalyzed cross-coupling reactions, with the outcome easily monitored due to the compound's chromophoric nature.

Application
Selection Property
Validation Focus
Kinase-focused library diversification
Orthogonal reactive handles
Chemoselective modification sequence
Dual-activity EGFR probe development
Comparable WT/mutant inhibition
EGFR mutation resistance signaling studies
MAO-B modulator screening
Defined MAO-B inhibition potency
Benchmark for novel modulator validation
Regioselective transformation model
Three distinct reactive sites
Reaction outcome monitoring

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